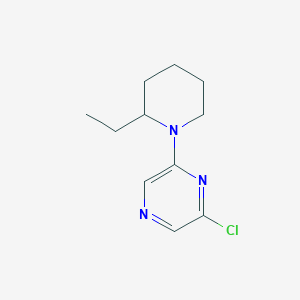
2-Chloro-6-(2-ethyl-1-piperidinyl)pyrazine
説明
Synthesis Analysis
The synthesis of 2-Chloro-6-(2-ethyl-1-piperidinyl)pyrazine and similar compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular formula of 2-Chloro-6-(2-ethyl-1-piperidinyl)pyrazine is C11H16ClN3 . Its molecular weight is 225.72 . The InChI code for this compound is 1S/C11H16ClN3O.ClH/c12-10-7-13-8-11 (15-10)16-6-4-9-3-1-2-5-14-9;/h7-9,14H,1-6H2;1H .科学的研究の応用
Central Serotoninmimetic Activity
A significant study by Lumma et al. (1978) synthesized and evaluated a series of 2-(1-piperazinyl)pyrazines for central serotonin-like activity. They found that 6-chloro-2(1-piperazinyl)pyrazine (3a) displayed potent central serotoninmimetic activity with weak peripheral serotoninmimetic action. The structural similarities between 3a and serotonin are also discussed in this research (Lumma et al., 1978).
Method for Quantitation in Biological Fluids
Zacchei et al. (1979) developed a gas chromatographic method for determining 6-chloro-2-(1-piperazinyl)pyrazine (MK-212) in biological fluids. This method proved to be highly specific and sensitive, demonstrating the compound's relevance in biological and pharmacological research (Zacchei et al., 1979).
Antimitotic Agents
Temple et al. (1991) explored the synthesis of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, noting that changes in the pyrazine ring significantly affected cytotoxicity and mitosis inhibition in leukemia cells. This indicates the potential use of modified pyrazines in cancer research (Temple et al., 1991).
DNA Binding and Antimicrobial Properties
A 2022 study by Mech-Warda et al. investigated the physicochemical and antimicrobial properties of chlorohydrazinopyrazine derivatives. They found that 2-chloro-3-hydrazinopyrazine displayed high affinity to DNA and showed potential for clinical use due to its non-toxicity to human cells (Mech-Warda et al., 2022).
Synthesis and Antiviral Evaluation
Walker et al. (1998) synthesized pyrazinoic acid C-nucleosides and evaluated them for antiviral activity. Their study contributes to understanding the role of pyrazine derivatives in antiviral research (Walker et al., 1998).
Effect on Body Temperature in Schizophrenia
Lee et al. (1992) studied the effects of 6-chloro-2-(1-piperaziny)pyrazine on body temperature and behavior in schizophrenic patients, contributing to our understanding of serotonin agonists in the context of mental health disorders (Lee et al., 1992).
Tuberculostatic Activity of Pyrazine Derivatives
Research by Foks et al. (2005) investigated pyrazine derivatives for tuberculostatic activity, highlighting the compound's potential in treating tuberculosis (Foks et al., 2005).
Synthesis and Genotoxicity Investigation
Kalgutkar et al. (2007) investigated the genotoxicity of a novel 5-HT2C receptor agonist, revealing important insights into the metabolic activation and safety of pyrazine derivatives (Kalgutkar et al., 2007).
Cortisol and Prolactin Secretion in Humans
Lowy and Meltzer (1988) explored the effects of MK-212 on serum cortisol and prolactin secretion in humans. This study adds to the understanding of serotonin receptor mechanisms in humans (Lowy & Meltzer, 1988).
特性
IUPAC Name |
2-chloro-6-(2-ethylpiperidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-2-9-5-3-4-6-15(9)11-8-13-7-10(12)14-11/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPNJRZTZGASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2-ethyl-1-piperidinyl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394579.png)
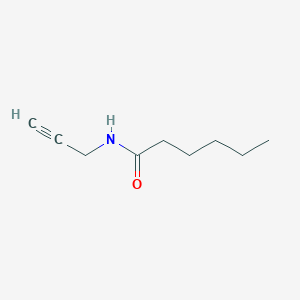
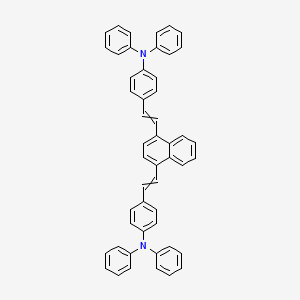
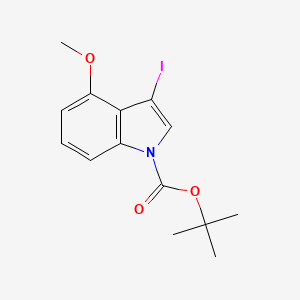
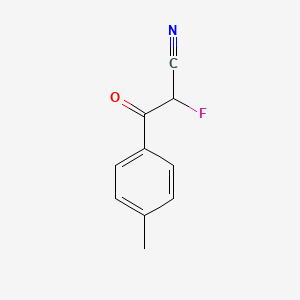

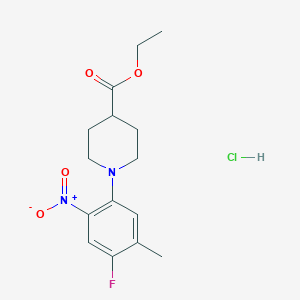
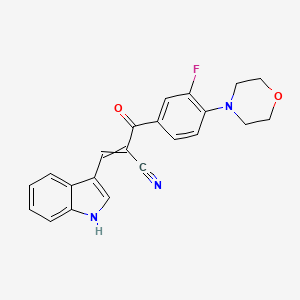
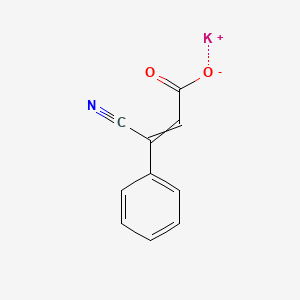

![Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate](/img/structure/B1394592.png)
![(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one](/img/structure/B1394599.png)

